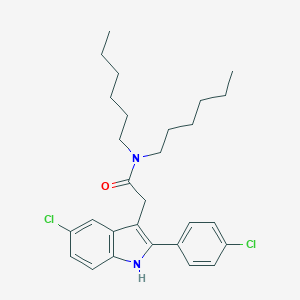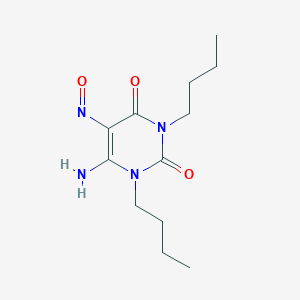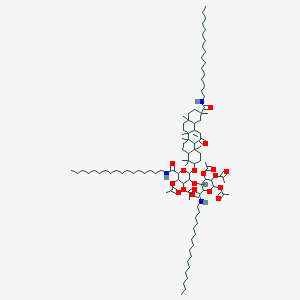
FGIN-1-43
概要
説明
FGIN-1-43は、化合物T22783としても知られており、ミトコンドリアジアゼパム結合阻害剤(DBI)受容体の強力で特異的なリガンドです。この受容体は、神経ステロイドの産生に関与しています。 神経ステロイドは、神経伝達の調節において重要な役割を果たし、さまざまな生理学的プロセスに関与していることが示されています .
科学的研究の応用
FGIN-1-43は、いくつかの科学分野で応用されています。
神経科学および神経薬理学: DBI受容体との相互作用はGABA伝達に影響を与え、不安研究に関連しています。
ミトコンドリア代謝: ミトコンドリアDBI受容体のリガンドとして、this compoundはミトコンドリア機能と神経ステロイド産生を理解することに貢献しています。
作用機序
FGIN-1-43は、神経ステロイド産生を誘導することにより、GABA伝達を強化します。関与する正確な分子標的と経路は、現在も盛んに研究されています。
6. 類似の化合物との比較
This compoundの独自性は注目に値しますが、類似の化合物との直接比較はほとんどありません。関連するリガンドに対するその独自の特性と潜在的な利点を明らかにするには、さらなる研究が必要です。
生化学分析
Biochemical Properties
FGIN-1-43 plays a significant role in biochemical reactions by interacting with the mitochondrial DBI receptor. This interaction enhances the production of neurosteroids, such as allopregnanolone, which in turn modulates the transmission of gamma-aminobutyric acid (GABA). The compound’s binding to the DBI receptor induces the production of neurosteroids, which are crucial for the regulation of GABAergic transmission . This interaction is essential for the compound’s anxiolytic effects and its potential use in treating anxiety disorders .
Cellular Effects
This compound has been shown to influence various cellular processes. It enhances GABA transmission by inducing neurosteroid production, which affects cell signaling pathways, gene expression, and cellular metabolism . In vitro studies have demonstrated that this compound can reduce cell viability, cell metabolism, and mitochondrial function in human osteoblast-like cells . Additionally, this compound has been reported to inhibit melanogenesis by regulating the protein kinase A/cAMP-responsive element-binding, protein kinase C-β, and mitogen-activated protein kinase pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the mitochondrial DBI receptor, which leads to the induction of neurosteroid production . This binding interaction enhances GABAergic transmission, contributing to the compound’s anxiolytic effects . This compound’s ability to modulate neurosteroidogenesis is a key aspect of its mechanism of action, making it a valuable compound for research in anxiety and other neurological disorders .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that this compound can maintain its activity over extended periods, but its effects on cellular function may vary depending on the duration of exposure . Long-term studies have indicated that this compound can produce sustained anxiolytic effects by continuously stimulating neurosteroid production .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to produce anxiolytic effects without significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, including reduced cell viability and mitochondrial dysfunction . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to minimize potential side effects .
Metabolic Pathways
This compound is involved in metabolic pathways related to neurosteroidogenesis. The compound interacts with enzymes and cofactors that regulate the production of neurosteroids, such as allopregnanolone . By enhancing neurosteroid production, this compound influences metabolic flux and metabolite levels, contributing to its anxiolytic effects . The compound’s role in these metabolic pathways is crucial for its therapeutic potential in anxiety and other neurological disorders .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. The compound’s ability to bind to the mitochondrial DBI receptor facilitates its localization and accumulation within mitochondria . This targeted distribution is essential for this compound’s effectiveness in modulating neurosteroid production and GABAergic transmission . The compound’s transport and distribution mechanisms are critical for its therapeutic applications .
Subcellular Localization
This compound is primarily localized within mitochondria, where it interacts with the DBI receptor to induce neurosteroid production . The compound’s subcellular localization is directed by targeting signals and post-translational modifications that ensure its accumulation within specific compartments . This localization is vital for this compound’s activity and function, as it enables the compound to effectively modulate neurosteroidogenesis and GABAergic transmission .
準備方法
合成経路:: FGIN-1-43の化学名は、N,N-ジヘキシル-2-(4-クロロフェニル)-5-クロロインドール-3-アセトアミドです。特定の合成経路は広く文書化されていませんが、通常、有機化学的方法によって合成されます。
工業生産:: 残念ながら、this compoundの詳細な工業生産方法は容易に入手できません。 研究室では、カスタム合成を使用して調製するか、専門のサプライヤーから購入することがよくあります .
化学反応の分析
FGIN-1-43は、酸化、還元、置換など、さまざまな化学反応に関与しています。これらの反応で使用される一般的な試薬や条件は、文脈依存的で、特定の用途によって異なる場合があります。これらの反応から生成される主な生成物は、文献では明示的に報告されていません。
類似化合物との比較
While FGIN-1-43’s uniqueness is notable, direct comparisons with similar compounds are scarce. Further research is needed to explore its distinct features and potential advantages over related ligands.
特性
IUPAC Name |
2-[5-chloro-2-(4-chlorophenyl)-1H-indol-3-yl]-N,N-dihexylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36Cl2N2O/c1-3-5-7-9-17-32(18-10-8-6-4-2)27(33)20-25-24-19-23(30)15-16-26(24)31-28(25)21-11-13-22(29)14-12-21/h11-16,19,31H,3-10,17-18,20H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTZUPNNVXIMWAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN(CCCCCC)C(=O)CC1=C(NC2=C1C=C(C=C2)Cl)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50398444 | |
| Record name | 5-Chloro-2-(4-chlorophenyl)-N,N-dihexyl-1H-indole-3-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50398444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145040-29-5 | |
| Record name | 5-Chloro-2-(4-chlorophenyl)-N,N-dihexyl-1H-indole-3-acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=145040-29-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | FGIN-143 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145040295 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Chloro-2-(4-chlorophenyl)-N,N-dihexyl-1H-indole-3-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50398444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FGIN-143 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C68RF62SNJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does FGIN-1-43 interact with FXR, and what are the downstream effects?
A1: this compound acts as an antagonist of the Farnesoid X Receptor (FXR) []. Unlike its analog FGIN-1-27, which demonstrates partial agonistic activity, this compound does not activate FXR on its own. Instead, it reduces the activation of FXR by chenodeoxycholic acid (CDCA), a well-characterized endogenous FXR agonist []. This antagonistic behavior suggests that this compound competes with CDCA for binding to the ligand-binding pocket of FXR, potentially interfering with the receptor's ability to induce downstream gene transcription.
Q2: Does this compound exhibit any structure-activity relationship (SAR) with its analog, FGIN-1-27?
A2: While both this compound and FGIN-1-27 are recognized ligands of the Translocator Protein (TSPO) and demonstrate interaction with FXR, their effects differ significantly. FGIN-1-27 acts as a partial FXR agonist, while this compound exhibits antagonistic properties []. This difference in activity highlights a structure-activity relationship between these two compounds. Further investigation into the specific structural variations between this compound and FGIN-1-27, and their interactions within the binding pocket of FXR, would be valuable for understanding the molecular basis of their distinct functional outcomes.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















